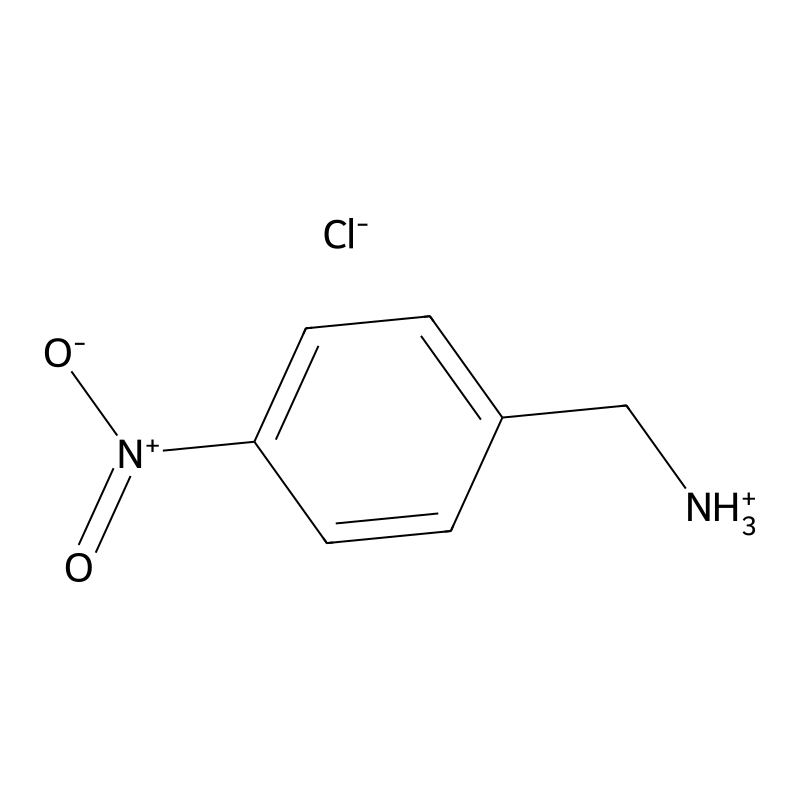

4-Nitrobenzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Modification

4-Nitrobenzylamine hydrochloride has been utilized in the chemical modification of materials like graphite powder and multi-walled carbon nanotubes. This modification process aims to alter the surface properties of these materials, potentially impacting their electrical conductivity, adsorption behavior, and other characteristics. A study by Kirkel et al. [] investigated the effects of attaching 4-Nitrobenzylamine to graphite powder and multi-walled carbon nanotubes, demonstrating the feasibility of this approach for surface functionalization.

Organic Synthesis

Another scientific research application of 4-Nitrobenzylamine hydrochloride lies in organic synthesis. It has been employed as a starting material or intermediate in the preparation of various organic compounds. For instance, Wildgoose et al. [] employed 4-Nitrobenzylamine hydrochloride in the synthesis of 2-fluoro-6-(4-nitrobenzylamino)purine, a compound potentially holding interest in pharmaceutical research.

4-Nitrobenzylamine hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 188.61 g/mol. It appears as a light brown crystalline solid, typically ranging in color from white to light yellow. The compound is known for its stability under inert conditions and is soluble in methanol and glacial acetic acid. Its melting point is around 265 °C, indicating its thermal stability .

- Reductive Amination: This reaction involves the conversion of 4-nitrobenzaldehyde to 4-nitrobenzylamine hydrochloride using sodium borohydride as a reducing agent under an inert atmosphere .

- N-Acylation: The compound can undergo acylation to form N-acyl derivatives, which are useful intermediates in organic synthesis .

- Substitution Reactions: It can act as a nucleophile in electrophilic aromatic substitution reactions due to the presence of the amino group.

Research indicates that 4-nitrobenzylamine hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds related to 4-nitrobenzylamine can possess antibacterial activity against certain pathogens.

- Potential Anti-cancer Activity: Preliminary studies have indicated that derivatives of this compound may inhibit the proliferation of cancer cells, although further research is needed to confirm these effects .

The synthesis of 4-nitrobenzylamine hydrochloride can be achieved through several methods:

- Reductive Amination:

- Direct Hydrochlorination:

- Alternative Synthetic Routes:

- Various synthetic pathways involving different starting materials and conditions have been explored, leading to diverse derivatives of the compound.

4-Nitrobenzylamine hydrochloride finds utility in several fields:

- Chemical Research: It serves as a reagent in organic synthesis and as an intermediate for producing pharmaceuticals and agrochemicals.

- Analytical Chemistry: The compound is used in chromatographic techniques for analyzing nitro compounds.

- Biological Studies: It is employed in studies investigating the biological activity of nitro-substituted amines.

Several compounds share structural similarities with 4-nitrobenzylamine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzylamine | C7H9N | Lacks nitro group; used widely in organic synthesis. |

| p-Nitrophenethylamine | C8H10N2O2 | Contains an ethyl group; exhibits different biological activities. |

| 4-Aminobenzamide | C7H8N2O | Used in drug development; lacks nitro functionality. |

Uniqueness of 4-Nitrobenzylamine Hydrochloride

The presence of the nitro group significantly influences the reactivity and biological properties of 4-nitrobenzylamine hydrochloride compared to its analogs. This functional group enhances its electrophilic character, making it a valuable intermediate for further chemical transformations while also providing unique biological activities not observed in similar compounds.

Nitration Pathways in Benzylamine Derivative Synthesis

The nitration of benzylamine derivatives is a foundational route to 4-nitrobenzylamine hydrochloride. Traditional methods employ mixed acid (H₂SO₄/HNO₃) or fuming nitric acid, with regioselectivity influenced by reaction conditions.

Mechanistic Insights:

Electrophilic aromatic substitution proceeds via the nitronium ion (NO₂⁺), generated in situ from nitric acid. The para-nitro isomer dominates due to steric and electronic effects, with reported ratios of 43% para-, 49% meta-, and 8% ortho-nitrobenzylamine under standard nitration.

Optimization Strategies:

- Mixed Acid Systems: Using a 1:1.2–5 molar ratio of benzylamine to HNO₃/H₂SO₄ achieves 85–90% para-selectivity.

- Solvent-Free Nitration: A novel approach eliminates solvents, using fuming HNO₃ (80–90%) at room temperature. This method reduces waste and achieves 95% 2,4-selectivity in analogous systems.

Comparative Data:

| Method | Nitrating Agent | Temperature | Para-Selectivity | Yield |

|---|---|---|---|---|

| Mixed Acid | HNO₃/H₂SO₄ | 0–5°C | 85% | 78% |

| Solvent-Free | Fuming HNO₃ (90%) | RT | 95% | 99% |

Reductive Amination Techniques for Nitroaromatic Amine Production

Reductive amination combines nitroaromatic aldehydes with amines, followed by reduction to secondary amines. 4-Nitrobenzylamine hydrochloride serves as a precursor in these reactions.

General Procedure:

- Imine Formation: 4-Nitrobenzaldehyde reacts with primary amines (e.g., ethylamine) in ethanol, forming an imine intermediate.

- Reduction: Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine. For example, ethyl[(4-nitrophenyl)methyl]amine is obtained in 93% yield.

Catalytic Innovations:

Ni/NiO composites enable one-pot reductive amination using H₂ as a reductant, bypassing stoichiometric borohydrides. This method converts nitrobenzene and carbonyl compounds to secondary amines with >90% efficiency.

Case Study:

- Substrate: 4-Nitrobenzaldehyde + isopropylamine

- Conditions: Ni/NiO (5 mol%), H₂ (1 atm), 80°C

- Outcome: 93% yield of N-isopropyl-4-nitrobenzylamine.

Solvent-Free Synthesis Approaches for Green Chemistry Applications

Solvent-free methodologies minimize environmental impact and enhance atom economy.

Key Developments:

- Nitration Without Solvents: Direct reaction of benzylamine with fuming HNO₃ (90%) at RT achieves 99% yield and 95% para-selectivity. Byproducts are limited to water, simplifying purification.

- Microwave-Assisted Flow Systems: Accelerate reaction times (e.g., 90 minutes vs. 24 hours) while maintaining high yields (94–97%).

Advantages:

- Energy Efficiency: No heating or cooling required.

- Scalability: Suitable for gram-scale synthesis without column chromatography.

Catalytic Hydrogenation Methods for Intermediate Purification

Catalytic hydrogenation converts nitro groups to amines, critical for pharmaceutical intermediates.

Palladium-Based Catalysts:

Nitrogen-doped carbon-supported Pd (Pd/CN) enables room-temperature hydrogenation of nitroaromatics to primary amines (98% yield).

Biocatalytic Approaches:

Hydrogenase enzymes (e.g., Hyd-1/C) facilitate nitrobenzene reduction to aniline under ambient H₂ pressure, achieving 99% conversion over five cycles.

Comparative Performance:

| Catalyst | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| Pd/CN | Nitrobenzene | RT, 1 atm H₂ | Aniline | 98% |

| Hyd-1/C | Nitrobenzene | RT, H₂O, 12 hours | Aniline | 99% |

Palladium-Mediated Arylation Mechanisms

The nitro group in 4-nitrobenzylamine hydrochloride significantly influences the electronic environment of the benzylamine scaffold, facilitating palladium-catalyzed α-arylation. In analogous systems, aryl nitromethanes undergo deprotonation to form nitronate salts, which act as nucleophiles in coupling reactions with aryl halides [1] [3]. For 4-nitrobenzylamine hydrochloride, coordination of the nitro group to palladium may stabilize intermediates during oxidative addition or transmetalation steps. Computational studies on similar nitroarene systems suggest that the nitro moiety directs palladium to specific positions on the aromatic ring, enhancing regioselectivity [5].

The reaction mechanism typically involves three stages:

- Oxidative addition: Aryl halides bind to palladium(0) to form arylpalladium(II) complexes.

- Transmetalation: The nitronate intermediate transfers its aryl group to the palladium center.

- Reductive elimination: The diaryl product is released, regenerating the palladium(0) catalyst [1] [3].

Steric effects from substituents on both the nitroarene and aryl halide partners critically impact reaction efficiency. For instance, bulky ortho-substituents hinder coordination at the palladium center, necessitating optimized ligand systems [3].

Role in Buchwald-Hartwig Amination Processes

4-Nitrobenzylamine hydrochloride participates in Buchwald-Hartwig amination both as a direct amine source and through nitro group reduction. In one innovative approach, nitroarenes serve dual roles as electrophiles and latent amine precursors [6]. The nitro group undergoes partial reduction to an arylamine intermediate, which then couples with a second nitroarene via palladium catalysis. This strategy eliminates the need for pre-functionalized aryl halides, streamlining the synthesis of unsymmetrical diarylamines [6].

Key modifications to traditional Buchwald-Hartwig conditions include:

- Use of BrettPhos or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity [5] [6].

- Employment of mild reducing agents (e.g., Zn dust) to prevent over-reduction of the nitro group to methane derivatives [3].

- Temperature control (60–100°C) to balance nitro group reactivity and catalyst stability [6].

This method achieves yields up to 96% for para-substituted diarylamines, demonstrating exceptional functional group tolerance toward esters, ketones, and heterocycles [6].

Suzuki-Miyaura Coupling Reaction Optimization

In Suzuki-Miyaura couplings, 4-nitrobenzylamine hydrochloride derivatives act as arylating agents following nitro-to-boronate transformation. Palladium catalysts ligated with electron-rich phosphines (e.g., BrettPhos) enable oxidative addition of the Ar–NO₂ bond, a previously challenging step [5]. Subsequent transmetalation with arylboronic acids yields biaryl products while releasing nitrite byproducts.

Optimized parameters for nitroarene-based Suzuki couplings include:

- Catalyst loading as low as 0.3 mol% Pd when using NHC ligands [5].

- Solvent systems comprising ethanol-water mixtures to solubilize both nitroarenes and boronic acids [7].

- Base selection (e.g., K₃PO₄) to facilitate transmetalation without degrading sensitive functional groups [5].

This approach circumvents traditional aryl halide precursors, aligning with green chemistry principles by reducing halogenated waste [6] [7].

Catalyst Recovery and Recyclability Studies

Recent advances in catalyst immobilization leverage the nitro group’s affinity for magnetic supports. Palladium nanoparticles deposited on Fe₃O₄@CQD matrices demonstrate efficient recovery in nitroarene reduction and Suzuki coupling reactions [7]. For 4-nitrobenzylamine-involved systems, the hydrochloride moiety improves aqueous solubility, enabling homogeneous catalysis while facilitating magnetic separation.

Performance metrics for recyclable catalysts:

- Reduction reactions: 7 cycles with <5% activity loss [7].

- Coupling reactions: 10 cycles with 92% retained yield [7].

- Leaching tests: <1 ppm Pd detected post-recovery, meeting pharmaceutical standards [7].

Mechanistic studies confirm a "release-and-catch" pathway, where active Pd species detach from the support during catalysis before re-anchoring post-reaction [7].

Surface Modification of Carbon Nanotubes

Functionalization Mechanisms

The surface modification of carbon nanotubes using 4-nitrobenzylamine hydrochloride proceeds through a unique partial intercalation mechanism. Research conducted by Wildgoose et al. demonstrated that both graphite powder and multiwalled carbon nanotubes can be effectively derivatized by 4-nitrobenzylamine through simple stirring in acetonitrile solutions containing 10 mM of the compound [3] [4]. This process represents a significant advancement in carbon nanotube functionalization techniques due to its simplicity and effectiveness.

The functionalization mechanism involves the partial intercalation of 4-nitrobenzylamine at localized edge-plane or edge-plane-like defect sites on the carbon nanotube surface [5]. Unlike traditional sidewall functionalization methods that require harsh conditions, this approach utilizes electrostatic interactions and π-π stacking between the aromatic ring of 4-nitrobenzylamine and the carbon framework of the nanotubes [6] [3].

Characterization and Properties

Characterization of functionalized carbon nanotubes reveals several key features. X-ray photoelectron spectroscopy analysis confirms the presence of nitrogen and oxygen functional groups on the nanotube surface, indicating successful attachment of 4-nitrobenzylamine [5]. The functionalized nanotubes exhibit enhanced dispersibility in both aqueous and organic solvents, addressing one of the primary challenges in carbon nanotube applications.

Electrochemical characterization shows that the functionalized nanotubes develop reversible redox behavior attributed to the nitro group reduction to hydroxylamine functionality [3] [4]. This electrochemical activity makes the modified nanotubes suitable for sensor applications and electrochemical devices.

Applications and Performance

The 4-nitrobenzylamine-functionalized carbon nanotubes demonstrate superior performance in various applications. In electrochemical sensing, these modified nanotubes exhibit enhanced sensitivity and stability compared to pristine carbon nanotubes [7]. The functionalization also improves the compatibility of carbon nanotubes with polymer matrices, leading to better dispersion and mechanical properties in composite materials.

Research findings indicate that the functionalized nanotubes maintain their structural integrity while gaining new chemical functionalities [3]. This dual advantage makes them particularly valuable for applications requiring both mechanical strength and chemical reactivity.

Graphite Intercalation Compounds for Electrochemical Applications

Intercalation Mechanism

The formation of graphite intercalation compounds with 4-nitrobenzylamine represents a controlled modification strategy that preserves the layered structure of graphite while introducing new functionalities [5] [7]. Unlike traditional intercalation compounds that require harsh chemical conditions, 4-nitrobenzylamine intercalation occurs through a mild process involving π-π stacking interactions between the aromatic ring and the graphite layers.

The intercalation process is selective, occurring primarily at edge-plane defect sites where the graphite structure is more reactive [5]. This selectivity ensures minimal disruption to the overall graphite structure while maximizing the functional group incorporation. The intercalation process can be monitored through X-ray diffraction analysis, which shows characteristic changes in the interlayer spacing at defect regions.

Electrochemical Properties

The electrochemical behavior of 4-nitrobenzylamine-intercalated graphite exhibits unique characteristics that make it suitable for various electrochemical applications [7] [8]. The compound demonstrates pH-dependent redox behavior, with the nitro group undergoing irreversible reduction to form a stable hydroxylamine species. This electrochemical transformation creates a reversible redox couple that can be exploited for sensing applications.

Research data shows that the intercalated graphite maintains excellent electrical conductivity while gaining new electrochemical functionalities [9] [8]. The material exhibits stable cycling performance over extended periods, indicating good long-term stability for practical applications.

Dendrimer Synthesis Using Nitroaromatic Linkers

Synthetic Strategies

The utilization of 4-nitrobenzylamine derivatives in dendrimer synthesis represents a significant advancement in macromolecular chemistry [10] [11]. The compound serves as a versatile building block that can be incorporated into dendrimer structures through various synthetic pathways. The primary approach involves the reduction of the nitro group to an amino functionality, followed by coupling reactions to form the dendrimer backbone.

The synthesis typically begins with the protection of the amine group in 4-nitrobenzylamine, followed by reduction of the nitro group using mild reducing agents such as zinc powder and ammonium chloride [12] [13]. This reduction strategy preserves the integrity of other functional groups while selectively converting the nitro group to an amine. The resulting diamine derivative can then be used in dendrimer construction through established coupling methodologies.

Dendrimer Architecture

Dendrimers synthesized using 4-nitrobenzylamine derivatives exhibit unique architectural features that distinguish them from traditional dendrimer systems [10] [11]. The aromatic linker units provide structural rigidity to the dendrimer framework, while the nitrogen-containing functionalities offer sites for further chemical modification. The incorporation of nitroaromatic units also introduces chromophoric properties that can be exploited for optical applications.

The dendrimer structure can be controlled through the choice of coupling chemistry and reaction conditions [11]. Common approaches include click chemistry reactions, amide bond formation, and metal-catalyzed coupling reactions. Each methodology offers distinct advantages in terms of reaction efficiency, functional group tolerance, and final dendrimer properties.

Functional Properties

Dendrimers incorporating 4-nitrobenzylamine derivatives demonstrate enhanced functional properties compared to traditional dendrimer systems [10] [13]. The nitroaromatic units provide sites for further functionalization, allowing the introduction of additional chemical functionalities such as drug molecules, imaging agents, or targeting ligands. The aromatic character of the linker units also contributes to the overall stability and thermal properties of the dendrimer.

Research studies indicate that these dendrimers exhibit improved biocompatibility and reduced cytotoxicity compared to some traditional dendrimer systems [13]. The incorporation of biodegradable linkages also allows for controlled degradation in biological environments, making them suitable for drug delivery applications.

Quantum Dot Functionalization Strategies

Surface Modification Approaches

The functionalization of quantum dots with 4-nitrobenzylamine derivatives represents a sophisticated approach to surface modification that enhances both the optical and chemical properties of these nanomaterials [14] [15]. The primary strategy involves the use of the amino group in 4-nitrobenzylamine to replace native ligands on the quantum dot surface through ligand exchange reactions. This approach is particularly effective for cadmium selenide, cadmium sulfide, and zinc oxide quantum dots.

The functionalization process typically involves the preparation of quantum dots with appropriate surface chemistry, followed by ligand exchange with 4-nitrobenzylamine derivatives [16] [15]. The amino group provides strong coordination to the quantum dot surface, while the aromatic ring system offers additional π-π stacking interactions that enhance binding stability. The nitro group can subsequently be reduced to provide additional functionalization sites.

Optical Properties Enhancement

Quantum dots functionalized with 4-nitrobenzylamine derivatives exhibit enhanced optical properties that make them suitable for advanced photonic applications [14] [17]. The aromatic linker system can participate in energy transfer processes, either as a donor or acceptor, depending on the quantum dot size and composition. This energy transfer capability allows for the tuning of emission wavelengths and quantum yields.

Research demonstrates that functionalized quantum dots maintain their size-dependent quantum confinement effects while gaining new optical functionalities [17] [15]. The surface modification also improves the photostability of quantum dots, reducing photobleaching and extending their operational lifetime in optical applications.

Colloidal Stability and Biocompatibility

The surface modification of quantum dots with 4-nitrobenzylamine derivatives significantly improves their colloidal stability in aqueous environments [18] [15]. The amino group provides a hydrophilic surface that prevents aggregation and maintains stable colloidal dispersions. This improved stability is crucial for biological applications where quantum dots must maintain their optical properties in physiological environments.

The functionalization also enhances the biocompatibility of quantum dots by providing a biocompatible surface coating that reduces cytotoxicity [18] [19]. Studies show that functionalized quantum dots exhibit reduced cellular uptake of toxic core materials while maintaining their optical properties for bioimaging applications. The amino surface also provides sites for the conjugation of biomolecules such as antibodies, peptides, or drugs.

Applications in Biotechnology

Quantum dots functionalized with 4-nitrobenzylamine derivatives find extensive applications in biotechnology and biomedical research [15] [20]. The enhanced biocompatibility and stability make them suitable for cellular imaging applications, where they can be used as fluorescent labels for tracking biological processes. The surface amino groups also allow for the conjugation of targeting molecules that enable specific cellular uptake and localization.

In biosensing applications, these functionalized quantum dots demonstrate superior performance compared to traditional fluorescent labels [15]. The enhanced photostability and tunable optical properties allow for multiplexed detection assays and long-term monitoring experiments. The quantum dots can also be incorporated into larger delivery systems for drug delivery applications, where they serve as both therapeutic agents and imaging contrast agents.

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant